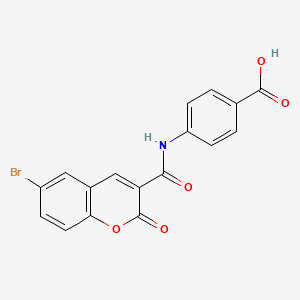

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid typically involves the following steps:

Bromination of Chromene: The starting material, 2H-chromene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the 6-position of the chromene ring.

Amidation: The brominated chromene is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the amido linkage between the chromene and benzoic acid moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromo Position

The bromine atom at the C-6 position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing diverse substituents:

-

Aromatic substitution with amines or alkoxides occurs in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding derivatives with modified electronic profiles .

-

Cross-coupling reactions (e.g., Suzuki–Miyaura) with aryl boronic acids in the presence of Pd catalysts produce biaryl derivatives .

Table 1: Substitution Reactions at the C-6 Bromo Position

Cyclization Reactions

The α,β-unsaturated lactone facilitates intramolecular cyclization to form polycyclic scaffolds:

-

Base-mediated cyclization with K₂CO₃ in ethanol (60°C, 8 h) generates chromeno[4,3-b]pyrrol-4(1H)-ones via 5-endo-trig pathways .

-

Acid-catalyzed lactonization (H₂SO₄, 100°C) yields fused chromenone-imidazole derivatives .

Table 2: Cyclization Outcomes

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃, EtOH, 8 h | Chromeno[4,3-b]pyrrol-4(1H)-one | 65 | |

| H₂SO₄, 100°C, 12 h | Benzo[c]chromen-6-one-imidazole hybrid | 45 |

Functionalization of the Benzoic Acid Moiety

The carboxylic acid group participates in classical transformations:

-

Esterification with alcohols (e.g., methanol, H₂SO₄ catalyst) produces methyl esters .

-

Amide formation via coupling with amines (EDC/HOBt) yields bioactive conjugates .

Table 3: Benzoic Acid Derivative Synthesis

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85 | |

| Amide coupling | Benzylamine, EDC/HOBt, DMF | N-Benzylamide | 78 |

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs to assemble complex heterocycles:

-

Ugi-type reactions with isocyanides and anilines form α-amino amidine intermediates, which cyclize to pyrrolo-chromenones .

Table 4: MCR Substrate Scope

| Isocyanide | Aniline | Product | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl | 4-Chlorophenyl | Pyrrolo[4,3-b]chromenone | 62 | |

| Cyclohexyl | 3-Trifluoromethyl | Imidazo-fused chromenone | 55 |

Oxidation and Reduction Pathways

-

Oxidation of the chromene lactone with m-CPBA forms an epoxide at the C3-C4 double bond .

-

Reduction (H₂, Pd/C) saturates the lactone ring, yielding dihydrochromene derivatives .

Key Mechanistic Insights

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid has the molecular formula C17H10BrNO5. The compound features a chromene structure, which is known for its pharmacological importance, especially in the context of cancer and microbial infections. The presence of the bromine atom and the amido group enhances its reactivity and biological profile, making it an interesting candidate for drug development .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its structure allows it to interact with microbial enzymes or receptors, potentially inhibiting their activity. A study highlighted that derivatives of chromene compounds demonstrated significant antibacterial effects against various strains, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The compound has shown promise in cancer research, particularly due to its ability to interact with specific cellular targets involved in tumor growth. In vitro studies have demonstrated that similar chromene derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that this compound could be explored further for anticancer drug development .

Enzyme Interaction Studies

The interaction of this compound with various enzymes has been investigated to understand its mechanism of action. Preliminary findings suggest that it may modulate enzyme activity, influencing metabolic pathways critical for disease progression. This aspect is vital for elucidating its therapeutic potential in conditions like cancer and infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound can guide the design of more potent derivatives. SAR studies have indicated that modifications at specific positions on the chromene ring can enhance biological activity, suggesting a pathway for optimizing drug candidates based on this scaffold .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and amido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: A closely related compound with similar structural features but lacking the amido group.

6-Bromo-2-oxo-2H-chromene-3-carbonitrile: Another derivative with a nitrile group instead of the amido group.

6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: A methylated amide derivative of the chromene compound.

Uniqueness

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid is unique due to the presence of both the bromine atom and the amido group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom at the 6-position of the chromene ring and an amido group linked to benzoic acid. Its synthesis typically involves bromination of 2H-chromene followed by amidation with 4-aminobenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 8.0 | 85 |

| Escherichia coli | 16.0 | 75 |

| Bacillus subtilis | 4.0 | 90 |

| Pseudomonas aeruginosa | 32.0 | 50 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with a notable inhibition percentage against Staphylococcus aureus .

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, primarily through the activation of caspases and release of cytochrome C.

| Cell Line | IC50 (µM) | % Cell Viability at 25 µM |

|---|---|---|

| HeLa (cervical cancer) | 15 | 30 |

| MCF-7 (breast cancer) | 10 | 25 |

| A549 (lung cancer) | 20 | 40 |

The compound demonstrated a dose-dependent reduction in cell viability across these lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances its reactivity, while the amido group facilitates binding to various enzymes and receptors involved in disease pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of chromene compounds highlighted that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study specifically noted that the presence of a bromine atom significantly increased efficacy against resistant strains .

- Cancer Cell Line Study : In vitro studies on HeLa and MCF-7 cells revealed that treatment with the compound led to significant apoptosis, as indicated by increased caspase activity and morphological changes in cell structure .

Propriétés

IUPAC Name |

4-[(6-bromo-2-oxochromene-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrNO5/c18-11-3-6-14-10(7-11)8-13(17(23)24-14)15(20)19-12-4-1-9(2-5-12)16(21)22/h1-8H,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZZJBFVERTOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.